Pemigatinib works by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are proteins on the surface of cells that play a role in cell growth, proliferation, and survival. Mutations in these receptors can lead to uncontrolled cell growth and cancer development [Source: National Cancer Institute (.gov) ]. Pemigatinib selectively binds to and blocks the activity of FGFRs with specific mutations, thereby hindering cancer cell growth.
Pemigatinib is currently being investigated in clinical trials for the treatment of various cancers driven by FGFR mutations. These include cholangiocarcinoma (bile duct cancer), bladder cancer, and some types of lung cancer [Source: ClinicalTrials.gov ]. Researchers are evaluating its efficacy, safety, and optimal dosing regimens, either as a single therapy or in combination with other drugs.
An essential aspect of research with pemigatinib involves identifying biomarkers. Biomarkers are biological molecules that can indicate the presence of a disease or a patient's response to treatment. Identifying FGFR mutations can help determine which patients might benefit most from pemigatinib therapy [Source: National Cancer Institute (.gov) ].
Pemigatinib is a small molecule kinase inhibitor specifically targeting fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. It is primarily utilized in the treatment of unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma, especially in patients with specific FGFR2 gene fusions or rearrangements. Pemigatinib was granted accelerated approval by the Food and Drug Administration on April 17, 2020, based on its efficacy in clinical trials involving patients who had previously undergone treatment for their cancer .
Pemigatinib acts as a specific inhibitor of FGFR1, FGFR2, and FGFR3 []. These receptors are involved in various cellular processes, including cell growth, proliferation, and survival. In certain cancers, mutations or amplifications in FGFR genes lead to their constitutive activation, promoting uncontrolled cell growth []. Pemigatinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, a crucial energy molecule needed for their signaling activity. This effectively blocks the downstream signaling pathways driven by FGFRs, leading to tumor cell death or suppression of growth [].
The mechanism of action of pemigatinib involves the inhibition of FGFR phosphorylation and subsequent signaling pathways that promote tumor cell proliferation. This inhibition leads to decreased cell viability in cancer cell lines with activating FGFR alterations such as amplifications, fusions, or mutations. The binding of pemigatinib to the ATP-binding pocket of FGFRs stabilizes the inactive form of the receptor, effectively blocking downstream signaling pathways that are critical for tumor growth .
Pemigatinib exhibits potent antitumor activity, with an IC50 value of less than 2 nM against FGFR1, FGFR2, and FGFR3. In preclinical studies using mouse xenograft models, pemigatinib demonstrated significant suppression of tumor growth in cancers characterized by FGFR alterations. In particular, it has shown efficacy against cholangiocarcinoma with oncogenic FGFR2 fusions . The drug also interacts with other signaling pathways, including those involving ERK1/2 and STAT5, further contributing to its antitumor effects .
The synthesis of pemigatinib involves multi-step organic reactions that typically include:
While specific synthetic routes are proprietary, they generally follow established organic synthesis methodologies for complex organic compounds .
Pemigatinib is primarily indicated for:
Clinical trials have established its efficacy in specific patient populations, highlighting its role as a targeted therapy in oncology .
Pemigatinib is predominantly metabolized by cytochrome P450 3A4 (CYP3A4), making it susceptible to drug-drug interactions with other agents that inhibit or induce this enzyme. Co-administration with strong CYP3A4 inducers can reduce pemigatinib levels, while inhibitors can increase toxicity due to elevated drug concentrations. Monitoring and dose adjustments are recommended when used alongside such medications .
Adverse effects associated with pemigatinib include hyperphosphatemia, alopecia, diarrhea, and fatigue, necessitating careful patient management during therapy .
Pemigatinib belongs to a class of fibroblast growth factor receptor inhibitors that includes:
Compound | Targeted FGFRs | IC50 (nM) | Unique Features |
---|---|---|---|
Pemigatinib | 1, 2, 3 | <2 | Effective against cholangiocarcinoma |
Erdafitinib | 1, 2 | ~1.2 | Approved for bladder cancer |
Infigratinib | 1, 2 | ~0.9 | Different solubilizing group |
Futibatinib | 1, 2 | ~0.5 | Newest agent with unique binding mode |
Pemigatinib's unique efficacy against specific genetic alterations in cholangiocarcinoma sets it apart from these similar compounds while sharing common mechanisms of action as a selective FGFR inhibitor .